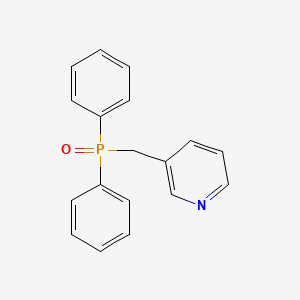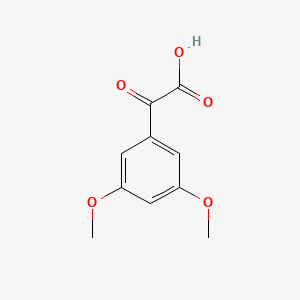![molecular formula C22H23N3O3S B2498023 N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900007-40-1](/img/structure/B2498023.png)
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of compounds with pyrazole, thiadiazole, and oxadiazole moieties, similar to the functionalities present in the queried compound, are driven by their potential pharmacological properties and relevance in drug design. The design of these molecules often leverages pharmacophore hybridization, aiming to enhance anticancer properties among other therapeutic potentials (Yushyn et al., 2022).
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions, starting from basic reagents to achieve the target compound. For example, the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporates stepwise alkylation and acylation reactions (Yushyn et al., 2022).
Molecular Structure Analysis
Characterization techniques such as 1H, 13C, 2D NMR, and LC-MS spectra are essential in confirming the structure of synthesized compounds. The detailed structural analysis helps in understanding the arrangement of different functional groups and the overall molecular architecture (Yushyn et al., 2022).
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation of Heterocyclic Compounds
Research has focused on the computational and pharmacological potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives. These studies involve docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The findings suggest potential applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anticancer Activity of Oxazole Derivatives
A novel series of oxazole compounds has been synthesized and evaluated for their anticancer activities against various cancer cell lines. The research underscores the potential of these compounds as lead compounds for further in-depth studies in anticancer drug development (Zyabrev et al., 2022).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is utilized in the design of drug-like small molecules with anticancer properties. This method involves synthesizing novel hybrid molecules combining pyrazoline, thiadiazole, and dichloroacetic acid moieties, demonstrating significant anticancer activity (Yushyn et al., 2022).
Chloroacetamide Herbicides and Bioactivity
Research on chloroacetamide herbicides like alachlor and metazachlor provides insights into the bioactivity of chloroacetamide compounds. These studies contribute to understanding the selective herbicidal action against various weeds in agricultural applications (Weisshaar & Böger, 1989).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes for biological studies represents another application area. Compounds with specific structural features, such as dimethylamino and sulfonyl groups, have been explored for their potential as ultrasensitive fluorescent molecular probes in biological research (Diwu et al., 1997).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-18-9-7-17(8-10-18)25-12-11-23-21(22(25)27)29-14-20(26)24-19-13-15(2)5-6-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAURRHHYWCFCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
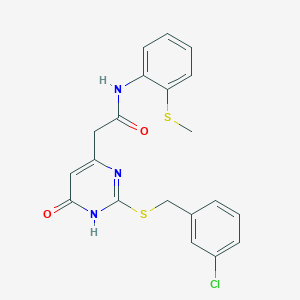
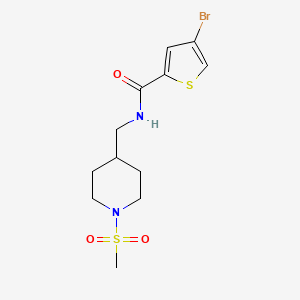
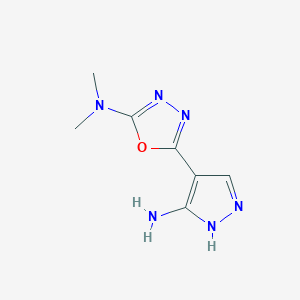
![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

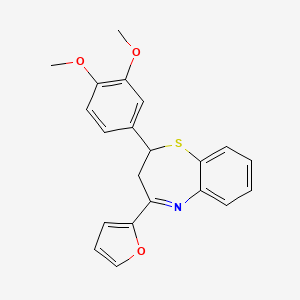
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)
